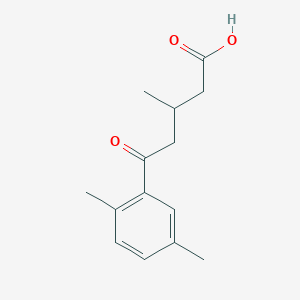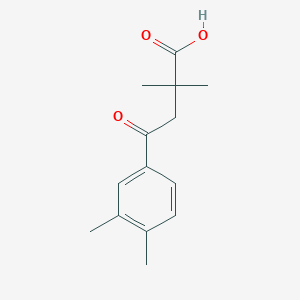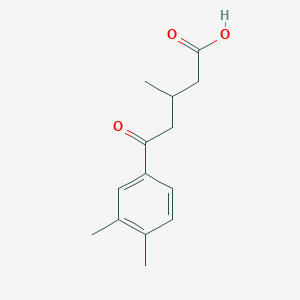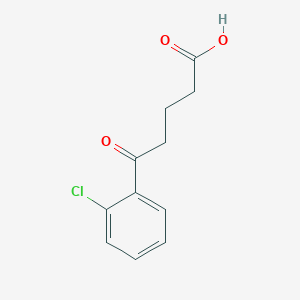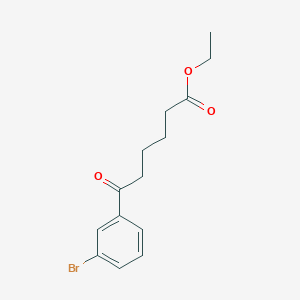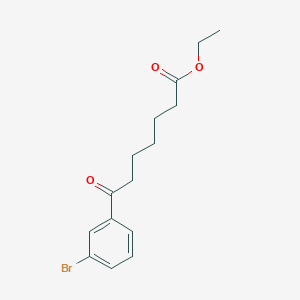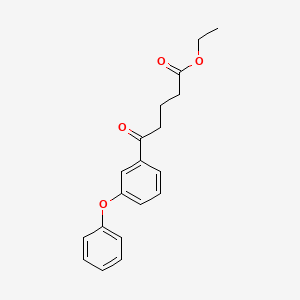
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is a chemical compound with the molecular formula C19H20O4. It has a molecular weight of 312.36 . This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is represented by the formula C19H20O4 . This indicates that the molecule is composed of 19 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate has a molecular weight of 312.36 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Environmental Science
The environmental fate of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate could be studied to understand its breakdown products and their impact. This is crucial for assessing the potential environmental risks associated with the use of this compound in industrial applications.
Each of these fields offers a unique perspective on the applications of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate , and further research could uncover even more uses. It’s important to note that all applications mentioned are hypothetical and would require extensive research and validation .
Safety and Hazards
The safety data sheet for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate provides important information about how to handle this compound safely . It includes precautionary statements such as keeping the container tightly closed, avoiding contact with skin and eyes, and using only in a well-ventilated area .
properties
IUPAC Name |
ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-22-19(21)13-7-12-18(20)15-8-6-11-17(14-15)23-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKFYPMMVYUFAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645596 |
Source


|
| Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate | |
CAS RN |
898752-67-5 |
Source


|
| Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

